1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene

Description

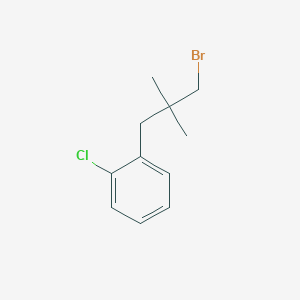

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a dimethylpropyl group and a chlorine atom attached to a benzene ring

Properties

Molecular Formula |

C11H14BrCl |

|---|---|

Molecular Weight |

261.58 g/mol |

IUPAC Name |

1-(3-bromo-2,2-dimethylpropyl)-2-chlorobenzene |

InChI |

InChI=1S/C11H14BrCl/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |

InChI Key |

KSLHFZSXVNLELO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Cl)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved include halogen bonding and hydrophobic interactions, which influence the compound’s biological activity.

Comparison with Similar Compounds

3-Bromo-2,2-dimethyl-1-propanol: This compound shares the bromine and dimethylpropyl groups but differs in the presence of a hydroxyl group instead of a benzene ring.

1-Bromo-2-(3-bromo-2,2-dimethylpropyl)-3-chlorobenzene: This compound is structurally similar but contains an additional bromine atom on the benzene ring.

Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene, a compound with notable structural features, has garnered interest in the fields of medicinal chemistry and toxicology. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C11H14BrCl

- Molecular Weight : 277.59 g/mol

- Structural Features : The presence of bromine and chlorine atoms suggests potential reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cholinergic systems. Its anticholinesterase properties have been a focal point of investigation.

Anticholinesterase Activity

Anticholinesterase agents are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that compounds similar to this compound can inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in the synaptic cleft.

- Case Study : A study evaluated the anticholinesterase activity of various derivatives, including those containing similar moieties to our compound. Results indicated significant inhibition of AChE with IC50 values in the low micromolar range .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.5 | AChE inhibition |

| Tacrine | 0.1 | AChE inhibition |

| Donepezil | 0.3 | AChE inhibition |

The mechanism by which this compound exerts its biological effects is primarily through:

- Inhibition of Cholinesterases : By binding to the active sites of AChE and butyrylcholinesterase (BChE), it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Receptor Interactions : Potential interactions with muscarinic receptors have also been noted, which may contribute to its pharmacological profile.

Toxicological Profile

While the therapeutic potential is promising, understanding the safety and toxicity of this compound is critical. Preliminary studies suggest:

- Cytotoxicity : In vitro assays indicate moderate cytotoxic effects at higher concentrations, necessitating further investigation into dosage and exposure limits .

- Safety Data : Available toxicity data highlight the need for careful handling due to potential environmental and health hazards associated with brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.